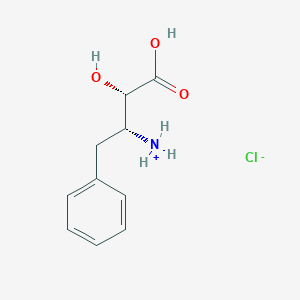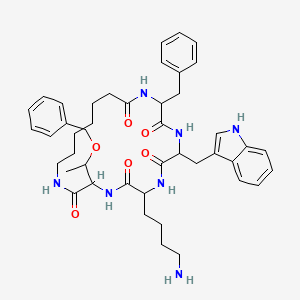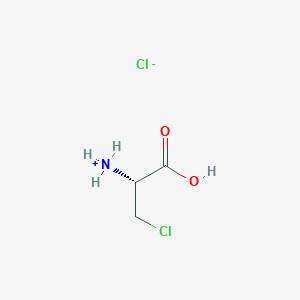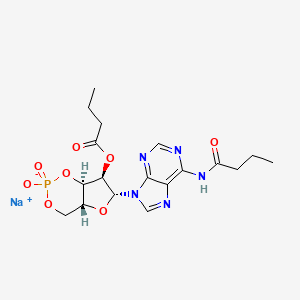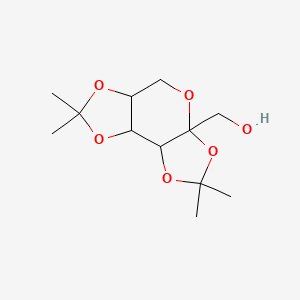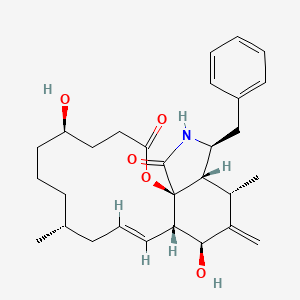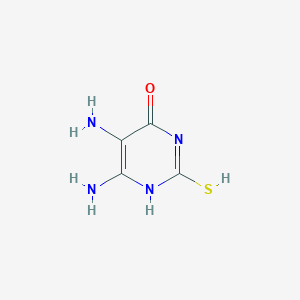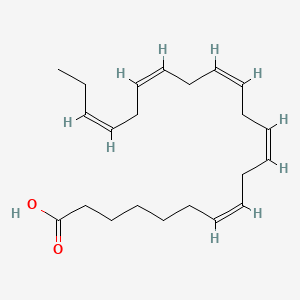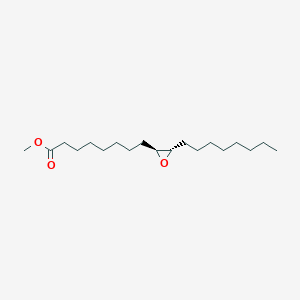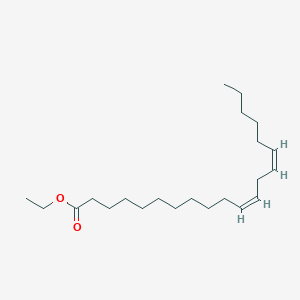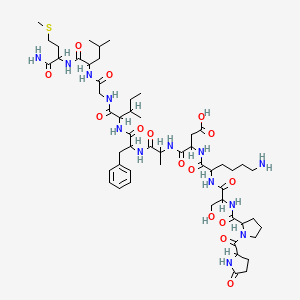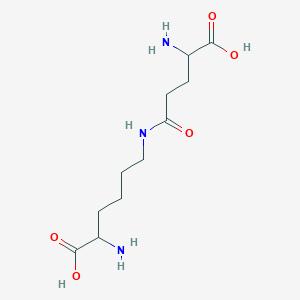
gamma-Glu-epsilon-Lys
Overview
Description
Gamma-Glu-epsilon-Lys is a useful research compound. Its molecular formula is C11H21N3O5 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality gamma-Glu-epsilon-Lys suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gamma-Glu-epsilon-Lys including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Crosslinking in Proteins
The epsilon-(gamma-glutamic)lysine bond is a unique covalent interaction formed by enzymatic catalysis and found in various organisms including Escherichia coli, slime mold, and muscle cells of birds and mammals. This bond crosslinks polypeptide chains of proteins, suggesting its significance in intracellular functions due to its widespread presence in low concentrations across cellular proteins (Matacic & Loewy, 1979).
Medical Applications: Blood Clot Dissolution
In the medicinal leech (Hirudo medicinalis), enzymes that cleave endo-epsilon (gamma-Glu)-Lys isopeptide bonds have been identified. These enzymes, termed destabilases, are instrumental in dissolving blood clots by specifically cleaving isopeptide bonds formed by transglutaminase (Factor XIIIa) in fibrin. This discovery has broad implications for understanding biological processes and developing therapeutic approaches (Zavalova et al., 1996).
Role in Human Skin Structure
epsilon-(gamma-Glutamyl)lysine has been found in human stratum corneum, particularly in proteins like keratins. The presence of this cross-linking bond suggests its role in the structural integrity and resilience of human skin, highlighting its importance in dermatological studies (Abernethy et al., 1977).
Bioavailability in Dietary Proteins
Research on rats has shown that the epsilon-(gamma-Glutamyl)lysine moiety in crosslinked caseins is an available source of lysine, indicating its potential as a nutritional supplement. This finding is significant for understanding protein digestion and nutrition, especially in the context of lysine-poor diets (Seguro et al., 1996).
properties
IUPAC Name |
2-amino-6-[(4-amino-4-carboxybutanoyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKNLFVGUZRHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Glu-epsilon-Lys | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



